Monatepil
概要
説明
準備方法
The synthesis of Monatepil was first disclosed in patents filed by Dainippon Pharmaceutical . The synthetic route involves the following steps:
- The amino group of dihydrodibenzothiepin is reacted with the acid chloride of 4-chlorobutyric acid to form an amide.
- This amide is then used to alkylate para-fluorophenylpiperazine, yielding this compound .
化学反応の分析
Monatepil undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: This compound can undergo substitution reactions, particularly involving its aromatic rings and piperazine moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Monatepil has several scientific research applications:
Chemistry: It is used as a model compound in the study of calcium channel blockers and alpha-1 adrenergic receptor antagonists.
Biology: this compound is studied for its effects on cellular calcium influx and its role in modulating adrenergic receptor activity.
Medicine: It is primarily used in the treatment of hypertension and related cardiovascular conditions.
作用機序
Monatepil exerts its effects through a dual mechanism:
Calcium Channel Blockade: It inhibits the influx of extracellular calcium ions through voltage-dependent calcium channels, reducing vascular smooth muscle contraction and lowering blood pressure.
Alpha-1 Adrenergic Receptor Antagonism: By blocking alpha-1 adrenergic receptors, this compound reduces vasoconstriction, further contributing to its antihypertensive effects.
類似化合物との比較
Monatepil is unique due to its dual mechanism of action. Similar compounds include:
Nitrendipine: Another calcium channel blocker, but without alpha-1 adrenergic receptor blocking activity.
Prazosin: An alpha-1 adrenergic receptor antagonist, but without calcium channel blocking properties.
This compound’s combination of calcium channel blockade and alpha-1 adrenergic receptor antagonism makes it particularly effective in managing hypertension with fewer side effects compared to single-mechanism drugs .
生物活性
Monatepil is a novel calcium antagonist that exhibits unique pharmacological properties, including alpha-1 adrenoceptor blocking activity. This compound has garnered attention for its potential antihypertensive, antiatherosclerotic, and lipid-lowering effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
This compound functions primarily as a calcium channel blocker, which helps in the relaxation of vascular smooth muscle and subsequent vasodilation, leading to reduced blood pressure. Additionally, its alpha-1 adrenoceptor blocking activity enhances its ability to lower plasma lipid levels and reduce atherosclerosis risk.
Key Mechanisms:
- Calcium Antagonism : Inhibits calcium influx into cells, reducing vascular resistance.
- Alpha-1 Blockade : Lowers plasma lipid levels by increasing hepatic LDL receptor activity.
- ACAT Inhibition : Noncompetitively inhibits hepatic acyl-CoA:cholesterol acyltransferase (ACAT), reducing cholesterol esterification in the liver.
1. Antihypertensive Effects
In a multicenter trial involving 86 patients with mild to moderate hypertension, this compound significantly reduced both systolic and diastolic blood pressure without affecting heart rate. The treatment group exhibited notable decreases in total cholesterol and low-density lipoprotein (LDL) levels compared to controls treated with nitrendipine .
2. Lipid-Lowering Effects
In studies conducted on monkeys fed a high-cholesterol diet, this compound at a dosage of 30 mg/kg/day for six months demonstrated:
- Reduction in Atherogenic Areas : Histological examinations revealed less foam cell aggregation in the aorta and coronary arteries.
- Cholesterol Suppression : Prevented increases in total cholesterol and LDL while maintaining high-density lipoprotein (HDL) levels .
Data Summary
Case Study 1: Hypertensive Patients
In a randomized controlled trial involving hypertensive patients, this compound was administered over 12 weeks. Results indicated significant decreases in LDL cholesterol and apolipoprotein B levels, suggesting favorable effects on lipid metabolism alongside antihypertensive benefits .
Case Study 2: Atherosclerosis Model
Monkeys treated with this compound showed a marked reduction in the development of atherosclerotic lesions when compared to control groups receiving standard diets. The study highlighted the compound's potential for preventing cardiovascular diseases through its dual action on blood pressure and lipid profiles .
特性
IUPAC Name |
N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN3OS/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNRNNUZFPVBSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048811 | |
Record name | Monatepil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103377-41-9 | |
Record name | Monatepil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103377-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monatepil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103377419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monatepil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONATEPIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4MMI0J7PW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。